2-Chloro-5-(pyridin-2-yl)pyrazine
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Overview
Description
2-Chloro-5-(pyridin-2-yl)pyrazine is a heterocyclic compound that contains both pyrazine and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of chlorine and nitrogen atoms in its structure makes it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Chloro-5-(pyridin-2-yl)pyrazine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild conditions . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar coupling methods. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(pyridin-2-yl)pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrazine ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki–Miyaura, Heck, and Sonogashira couplings to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 100°C.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-5-(pyridin-2-yl)pyrazine, while oxidation can produce this compound N-oxide.
Scientific Research Applications
2-Chloro-5-(pyridin-2-yl)pyrazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Organic Synthesis: It is used as a building block for the construction of more complex heterocyclic compounds.
Materials Science: Its derivatives are explored for use in organic electronics and as ligands in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(pyridin-2-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of nitrogen atoms allows it to form hydrogen bonds and coordinate with metal ions, influencing its biological activity . The exact pathways and targets can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Pyridazine: Another nitrogen-containing heterocycle with similar applications in medicinal chemistry and materials science.
Pyrimidine: Widely used in pharmaceuticals, known for its role in DNA and RNA structures.
Pyrazine: A simpler analog with diverse applications in flavorings, fragrances, and pharmaceuticals.
Uniqueness
2-Chloro-5-(pyridin-2-yl)pyrazine is unique due to the combination of its pyrazine and pyridine rings, along with the chlorine substituent. This structure provides a balance of reactivity and stability, making it a valuable intermediate for synthesizing a variety of complex molecules.
Properties
IUPAC Name |
2-chloro-5-pyridin-2-ylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c10-9-6-12-8(5-13-9)7-3-1-2-4-11-7/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEJSRQZMBKMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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